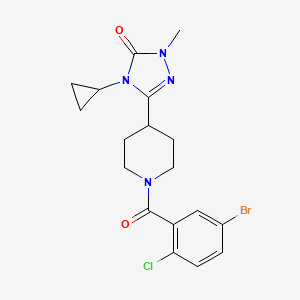

3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one, is a complex molecule that may have potential biological activity due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, which can be informative for understanding the compound of interest.

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as the one described, often involves multi-step reactions that may include cycloaddition and reductive opening of lactone-bridged adducts. For example, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, involves cycloaddition of a cyclic dienophile with a lactone, followed by reductive steps . This approach could potentially be adapted for the synthesis of the compound , considering its structural similarities to the cyclopenta[c]piperidines.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can exhibit polymorphism, which is the ability of a compound to crystallize into more than one crystallographic form. This is exemplified by the compound 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, which exists in two polymorphic forms with different molecular and crystal structures . Such polymorphism can affect the physical properties and biological activity of a compound, and it is likely that the compound of interest may also exhibit polymorphism.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular conformation. The presence of a triazole ring in the compound suggests potential for various chemical reactions, such as nucleophilic substitution, given the presence of halogen substituents. The papers provided do not directly address the chemical reactions of the compound , but the study of related heterocyclic compounds can provide insights into possible reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Polymorphism can lead to variations in these properties, as seen in the different polymorphic forms of the oxadiazole compound, which have different lattice energies and interaction patterns . The compound of interest, with its complex heterocyclic structure, is likely to have unique physical and chemical properties that could be influenced by its conformation and intermolecular interactions.

Scientific Research Applications

Crystal Structure Studies and Biological Importance

The crystal structure analysis of a related heterocyclic compound indicates its significance in structural characterization and molecular modeling for biological studies. Such analyses can help in understanding the molecular structure and facilitate biological activity studies. For instance, the crystal structure of a bioactive molecule derived from Nevirapine, an anti-HIV drug, showcases its importance in biological research and drug design. This highlights the potential for similar compounds to aid in the development of new therapeutic agents by providing a basis for structural characterization and further biological evaluations (Thimmegowda et al., 2009).

Antimicrobial and Antidiabetic Potentials

Compounds with the piperidine moiety, similar to the one , have been studied for their antimicrobial and antidiabetic properties. For example, derivatives of 1,2,4-triazole have shown moderate to good antimicrobial activities, indicating the potential for similar compounds to serve as bases for developing new antimicrobial agents (Bektaş et al., 2007). Additionally, 1,2,4-triazole derivatives bearing a piperidine moiety have demonstrated significant α-glucosidase inhibitory activity, suggesting their potential as new antidiabetic drug candidates (Nafeesa et al., 2019).

Anti-arrhythmic and Anti-inflammatory Activities

The synthesis and evaluation of piperidine-based derivatives for biological activities have led to the discovery of compounds with significant anti-arrhythmic and anti-inflammatory activities. These studies showcase the potential therapeutic applications of such compounds in treating cardiovascular and inflammatory conditions (Abdel‐Aziz et al., 2009), (Al-Abdullah et al., 2014).

properties

IUPAC Name |

5-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrClN4O2/c1-22-18(26)24(13-3-4-13)16(21-22)11-6-8-23(9-7-11)17(25)14-10-12(19)2-5-15(14)20/h2,5,10-11,13H,3-4,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCRFIVLXAXHJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)

![2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2552452.png)

![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate](/img/structure/B2552455.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2552459.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate](/img/structure/B2552460.png)